N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]piperidine-1-carboxamide -

N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]piperidine-1-carboxamide

Catalog Number: EVT-5600756
CAS Number:
Molecular Formula: C18H20FN3O3S
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II)

  • Compound Description: This complex utilizes N4-acetylsulfadiazine (N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide), a metabolite of the antibacterial sulfadiazine, as a ligand. [] While N4-acetylsulfadiazine itself lacks antibacterial activity, the copper complex exhibits moderate growth inhibition against several bacteria in vitro. []
  • Compound Description: This compound is a potent and selective Met kinase inhibitor. [] It demonstrates complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. []
  • Relevance: Though structurally different from N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, BMS-777607 is grouped under the same broader category of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, highlighting a potential research interest in this chemical class. []

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

  • Compound Description: This series of sulfonamide derivatives exhibit inhibitory effects on DPPH and jack bean urease. [] Specifically, compound 5f within this series demonstrated excellent urease inhibitory activity with an IC50 value of 0.0171 ± 0.0070 µM, surpassing the standard thiourea (IC50 = 4.7455 ± 0.0546 µM). []
  • Relevance: These compounds share the core sulfonamide-phenyl structure with N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide. The variations lie in the substituents on the sulfonamide nitrogen (4-methoxyphenethyl and various alkyl/aralkyl groups) and the presence of an acetamide group on the phenyl ring. []
  • Compound Description: This compound is structurally similar to compound TMI-1 (discussed later in this list) and is designed to treat diseases like asthma and COPD. []
  • Relevance: This compound shares the 2-chloro-3-fluorophenyl)amino]carbonyl]amino motif with N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide. It also highlights the use of sulfonyl and piperazine moieties in medicinal chemistry, which are present in the target compound. []

N-(4-substituted amino-sulfonyl)-phenyl-ketopinamides

  • Compound Description: This series of compounds display fungicidal and herbicidal activities. [] Notably, compound 5c (R = 4-methylpyrimidin-2-yl) exhibited the highest inhibition rate (90.4%) against Alternaria solani at 50 μg/mL. [] Additionally, compound 5e (R = thiazol-2-yl) showed the highest growth inhibition rate (92.1%) against Brassica campestris roots at 100 μg/mL. []
  • Relevance: This compound series shares the core structural motif of N-(4-substituted amino-sulfonyl)-phenyl with N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide. The variations are in the substituents attached to the sulfonamide nitrogen and the presence of a ketopinamide group instead of piperidinecarboxamide. []

4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507)

  • Compound Description: This compound acts as a selective β3-adrenoceptor agonist. [] It stimulates cAMP accumulation and activates both Gi and Gs proteins. [] L755507 exhibits high potency in increasing phosphorylation of Erk1/2 (pEC50 = 11.7) and, to a lesser extent, p38 MAPK. []
  • Relevance: Although structurally distinct from N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, L755507 shares the presence of a benzenesulfonamide moiety, indicating a potential area of interest in exploring the biological activity of compounds containing this group. []

(S)-N-[4-[2-[[3-[3-(Acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337)

  • Compound Description: This compound functions as a selective β3-adrenoceptor antagonist. [] Unlike typical antagonists, L748337 activates Erk1/2 and p38 MAPK phosphorylation via Gi/o protein coupling. [] It also demonstrates efficacy in increasing the extracellular acidification rate, primarily through p38 MAPK activation. []
  • Relevance: Like L755507, L748337 shares the benzenesulfonamide moiety with N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, further emphasizing the relevance of this structural feature. []

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

  • Compound Description: This farnesyl protein transferase inhibitor (FTI) exhibits clinical activity against various solid tumors and hematological malignancies. []
  • Relevance: While structurally dissimilar to N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, SCH66336's inclusion stems from its use in generating a resistant cell line, HCT 116R, which exhibited cross-resistance to other FTIs. [] This resistance was linked to alterations in the phosphatidylinositol-3 kinase/Akt pathway, [] suggesting a potential avenue for investigation for compounds with similar structures or targets as N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide.

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives

  • Compound Description: This series represents novel oxazolidinone derivatives incorporating a thieno-pyridine ring system. [] These compounds exhibited notable antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Bacillus pumilus, and Enterococcus faecalis. [] Among them, the acetyl derivative (11a), methane sulfonamide derivative (11c), and p-toluene sulfonamide derivative (11e) exhibited good activity, with the di-(methane sulfonamide) derivative (11d) showing comparable activity to reference drug substances. []
  • Compound Description: This compound is a novel dual inhibitor of tumor necrosis factor-converting enzyme (TACE) and matrix metalloproteinase (MMP). [] It demonstrates nanomolar IC50 values against TACE and several MMPs, including MMP-1, -7, -9, -13, and -14. [] TMI-1 effectively inhibits lipopolysaccharide (LPS)-induced TNF secretion in various cell-based assays, including human whole blood, without affecting TNF mRNA levels. [] Importantly, it shows potent inhibition of spontaneous TNF secretion by human synovium tissue explants from rheumatoid arthritis (RA) patients. []
  • Relevance: Though structurally distinct from N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, TMI-1 shares the presence of a sulfonamide group. [] Its dual inhibitory activity against TACE and MMPs highlights the potential of exploring similar compounds for treating inflammatory diseases.

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides

  • Compound Description: This series of compounds, incorporating benzodioxane and acetamide moieties, exhibits significant inhibitory activity against α-glucosidase. []
  • Relevance: These compounds, like N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, contain a sulfonamide group linked to a phenyl ring. [] The structural variations lie in the substituent on the sulfonamide nitrogen (2,3-dihydro-1,4-benzodioxin-6-yl) and the presence of a substituted acetamide group on the phenyl ring. [] This structural similarity suggests a potential area of shared chemical space.
  • Compound Description: This series of compounds exhibits promising antibacterial and antifungal activities with low hemolytic activity. [] Compound 7l (2-[amino]-N-(3,5-dimethylphenyl)acetamide) particularly demonstrates good antimicrobial potential. []
  • Relevance: These compounds share the sulfonamide-phenyl core structure with N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, differing in the substituents on the sulfonamide nitrogen (2,3-dihydro-1,4-benzodioxin-6-yl) and the presence of a substituted acetamide group on the phenyl ring. [] Their promising antimicrobial activities suggest further exploration of similar compounds with varying substituents.

[4-(Trifluoromethyl)phenyl][[(trifluoromethyl)sulfonyl]amino]‐, Inner Salt

  • Compound Description: This compound acts as a highly reactive nitrenoid and an electrophilic N-(trifluoromethylsulfonyl)imino group donor. [] It shows stereoselective aziridination of olefins and CH amination of alkanes. []
  • Relevance: Though structurally distinct from N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, this compound emphasizes the reactivity and synthetic utility of sulfonyl groups, which are present in the target compound. []
  • Compound Description: This compound is an identified impurity in the antibacterial drug sulfamethizole. []
  • Relevance: This compound, like N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, features a sulfonamide group attached to a phenyl ring. [] It showcases the potential for forming similar sulfonamide-containing compounds as byproducts or impurities during the synthesis of sulfamethizole and other related drugs.

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

  • Compound Description: This series of compounds, derived from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides, has potential as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. []
  • Relevance: These benzamides share the core structure of a sulfonamide group linked to a phenyl ring with N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide. [] The variations include the presence of a benzamide group and a cyclohexadienone ring system. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: This compound is a positive allosteric modulator (PAM) for metabotropic glutamate receptors mGluR1 and mGluR5. [] It interacts with a novel allosteric site distinct from the previously identified MPEP site. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This benzamide derivative demonstrates potent inhibitory activity against human class I histone deacetylase (HDAC) isoforms and the human myelodysplastic syndrome cell line SKM-1. []

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

  • Compound Description: SSR240612 acts as a potent and orally active non-peptide antagonist of the bradykinin B1 receptor. [] It demonstrates high selectivity for B1 over B2 receptors and exhibits efficacy in various in vivo models, including paw edema, ear edema, tissue destruction, and thermal hyperalgesia. []

Triazolothiatriazinones and Triazolotriazinones

  • Compound Description: These are two distinct families of heterocyclic compounds synthesized from 5-amino-3-alkyl-1-phenyl-1,2,4-triazoles. [] Their biological activities are not explicitly mentioned in the context of this paper.

3-Phenyl-1,2-dihydro-quinoxaline-2-one derivatives

  • Compound Description: This series of compounds includes various derivatives like indolo(2,3-b)quinoxalines, (1)benzofuro(2,3-b)quinoxalines, arylhydrazones, 1,3-diaminopyrazoles, and 6-azauracils. []

N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide derivatives

  • Compound Description: These derivatives act as potent covalent JNK3 inhibitors. [] They demonstrated low double-digit nanomolar IC50 values in a radiometric kinase assay. []

2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate

  • Compound Description: This compound features two 4-methylbenzenesulfonyl groups attached to a phenyl ring. []
  • Relevance: This compound highlights the presence of a sulfonamide group, albeit with different substituents and arrangements compared to N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: This compound is a potential oxidative impurity identified during the degradation study of the BCL-2 inhibitor Venetoclax. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: This compound is another potential oxidative impurity identified during the degradation study of Venetoclax. [] It forms from the rearrangement of Venetoclax N-oxide (VNO) via a Meisenheimer rearrangement. []

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides

  • Compound Description: This series of compounds displays bactericidal and fungicidal activity. [] Specifically, N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide exhibited a minimum inhibitory concentration of 31.2 μg/mL against Mycobacterium luteum and a minimum bactericidal concentration of 62.5 μg/mL against the same bacterium. [] N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide showed a minimum inhibitory concentration of 31.2 μg/mL against Aspergillus niger. []
  • Relevance: These arylamides, similar to N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, possess a sulfonamide group linked to a phenyl ring. [] The difference lies in the substituents on the sulfonamide nitrogen, the presence of a cyclohexadienone ring system, and an arylamide group. []
  • Compound Description: This set of compounds serves as precursors for the synthesis of Atorvastatin Calcium, a widely used cardiovascular drug. []

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

  • Compound Description: These two compounds are derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and demonstrated potent antioxidant activity. [] They exhibited approximately 1.4 times higher antioxidant activity compared to ascorbic acid using the DPPH radical scavenging method. []

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Compound Description: This compound is another derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide and displayed the highest anticancer activity against the glioblastoma U-87 cell line. []
  • Compound Description: This compound acts as an inhibitor of HIV protease. []
  • Relevance: This compound, like N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, contains a sulfonamide group, though with different substituents and overall structure. []

4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride amino acid derivatives

  • Compound Description: These are amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. []

1-[[(4‐Methylphenyl)sulfonyl]amino]‐pyridinium inner salt

  • Compound Description: This compound acts as a dipolarophile and nitrene transfer reagent in various chemical reactions. []
  • Relevance: Though structurally distinct from N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, this compound's inclusion highlights the diverse reactivity and synthetic applications of sulfonyl-containing molecules. []

N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

  • Compound Description: EMPA is a selective OX2 antagonist, binding to the orexin 2 receptor. []

(E)-N-(4-(thiophen-2-ylmethyleneamino) phenylsulfonyl) acetamide

  • Compound Description: This compound is a Schiff base ligand containing N, S donor atoms. [] It forms mixed-ligand complexes with copper(II) and cobalt(II) ions. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 acts as a potent dual antagonist for adenosine A1 and A2A receptors. [] It exhibits nanomolar binding affinities for both receptors and demonstrates efficacy in various animal models of Parkinson's disease and cognitive impairment. []
  • Compound Description: This compound incorporates a disperse red 1 moiety and was synthesized using polystyrylsulfonyl chloride resin as a solid-supported condensation reagent. []
  • Compound Description: This compound features a thio-bridged bis-pyrrole structure with two 4-fluorophenyl substituents. []

2-(4-((2S)-4-((6-amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (AMG-3969)

  • Compound Description: This compound effectively disrupts the glucokinase-glucokinase regulatory protein interaction, leading to increased cytosolic glucokinase levels and reduced blood glucose levels in diabetic animals. []

3-amino-6-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide

  • Compound Description: This β-catenin agonist acts as a GSK-3β inhibitor and is investigated for its potential in enhancing fracture healing. []

Properties

Product Name

N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]piperidine-1-carboxamide

IUPAC Name

N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]piperidine-1-carboxamide

Molecular Formula

C18H20FN3O3S

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C18H20FN3O3S/c19-16-6-2-3-7-17(16)21-26(24,25)15-10-8-14(9-11-15)20-18(23)22-12-4-1-5-13-22/h2-3,6-11,21H,1,4-5,12-13H2,(H,20,23)

InChI Key

XPWUNVLAYXSKKI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.